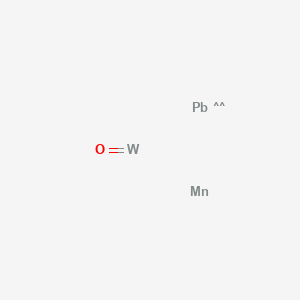![molecular formula C15H29N3 B14322476 N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 105878-28-2](/img/structure/B14322476.png)
N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring through a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide typically involves multiple steps, starting with the preparation of the dimethylamino group and its attachment to a cyclohexyl ring. This is followed by the introduction of the carboximidamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylcyclohexylamine: Shares the dimethylamino group but differs in the overall structure.
Cyclohexyldimethylamine: Similar in having a cyclohexyl ring and dimethylamino group.
Propiedades
Número CAS |
105878-28-2 |
|---|---|
Fórmula molecular |
C15H29N3 |
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c1-18(2)14-10-8-13(9-11-14)17-15(16)12-6-4-3-5-7-12/h12-14H,3-11H2,1-2H3,(H2,16,17) |
Clave InChI |
YXDUATVRRNYEQL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC(CC1)N=C(C2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



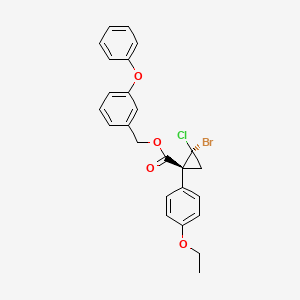
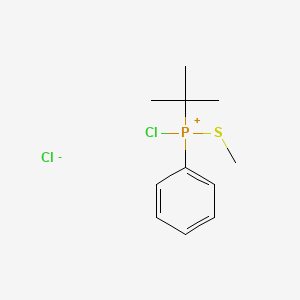
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
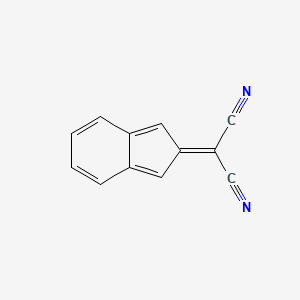
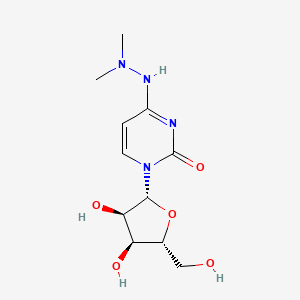
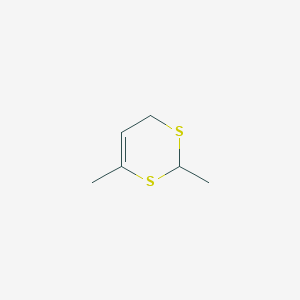
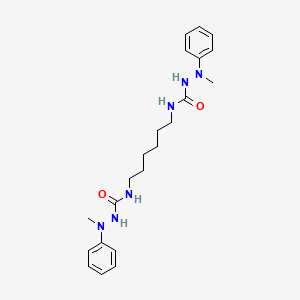

![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
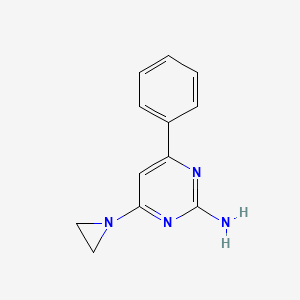
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
